3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
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Overview
Description
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxyphenyl and diphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone derivatives under basic conditions to form the intermediate chalcone This intermediate then undergoes cyclization with ammonium acetate to form the pyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Diphenylpyridine derivatives: Compounds with similar pyridine and diphenyl structures.
Uniqueness
3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups on a pyridine ring makes it a versatile compound for various applications.
Properties
CAS No. |
917804-70-7 |
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Molecular Formula |
C30H25NO2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol |
InChI |
InChI=1S/C30H25NO2/c1-33-28-17-15-22(16-18-28)25-19-29(23-9-4-2-5-10-23)31(26-13-8-14-27(32)21-26)30(20-25)24-11-6-3-7-12-24/h2-21,25,32H,1H3 |
InChI Key |
QONKNPJSWRFOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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